molecular formula C13H21NO B13318494 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol

4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol

Cat. No.: B13318494
M. Wt: 207.31 g/mol
InChI Key: JEHOXKCJJJSXCA-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-5-methyl-2-(propan-2-yl)phenol is a synthetic phenolic compound supplied for research use only. This chemical is intended solely for in-vitro laboratory analysis and is not classified as a drug, cosmetic, or for consumption. Researchers are exploring its potential as a novel chemical entity in various biochemical applications. Its molecular structure suggests potential for interaction with various biological systems, making it a candidate for foundational studies in medicinal chemistry and pharmacology. All available data indicates this compound is for professional laboratory research use by qualified personnel. It is not for diagnostic, therapeutic, or any personal use. Handling should adhere to strict laboratory safety protocols.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(1-aminopropyl)-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C13H21NO/c1-5-12(14)11-7-10(8(2)3)13(15)6-9(11)4/h6-8,12,15H,5,14H2,1-4H3

InChI Key

JEHOXKCJJJSXCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1C)O)C(C)C)N

Origin of Product

United States

Preparation Methods

Starting from 2-Amino-5-alkylphenols via Sulfonic Acid Intermediates

A well-documented method for preparing 2-amino-5-alkylphenols involves the use of 2-amino-5-alkyl-benzenesulfonic acids or their salts as precursors. The process includes:

  • Treatment of the sulfonic acid salt with alkaline sulfite under controlled temperature and pressure to form the corresponding 2-amino-5-alkylphenol in aqueous solution.
  • Acidification to precipitate the aminophenol.
  • Isolation by filtration and washing.

Example Process Parameters:

Step Conditions Notes
Reaction mixture 2-amino-5-methyl-benzenesulfonic acid + KOH (80%) Heated to 300 °C under nitrogen atmosphere
Stirring Initiated at 180 °C, continued at 300 °C for 5 hours Pressure maintained at 15–20 bar
Acidification With hydrochloric acid at 100 °C pH adjusted to 0.5–1.0
Clarification Activated carbon treatment at 100 °C Removes tarry impurities
Precipitation NaOH addition to pH 4.5–5.0 at 60 °C Cold stirring at 20 °C to isolate product

This method yields 2-amino-5-methylphenol, which can be further functionalized to introduce the aminopropyl group.

Aminopropylation via Nucleophilic Substitution or Reductive Amination

The introduction of the 1-aminopropyl side chain at the 4-position can be achieved by:

  • Alkylation of the phenol ring with appropriate haloalkylamines or haloalkyl precursors.
  • Reductive amination of a corresponding aldehyde or ketone intermediate with ammonia or primary amines.

In a related approach, derivatives of 4-aminoethoxy-5-isopropyl-2-methylphenol were synthesized by:

  • Reaction of 5-isopropyl-2-methyl-N-methyl-aminoethoxy-4-phenol with acid chlorides.
  • Reduction using lithium aluminum hydride (LiAlH4) in ethyl ether under reflux conditions.
  • Work-up involving acidification, basification, and extraction steps to isolate the aminated product.

Catalytic Decarboxylation of p-Hydroxyphenylglycine Derivatives

An alternative route involves the decomposition of p-hydroxyphenylglycine derivatives in the presence of catalytic amounts of aldehydes or ketones in high-boiling organic solvents such as phenol or cresylic acid. This method facilitates:

  • Rapid decarboxylation to produce N-monomethyl-p-aminophenol analogs.
  • Use of organic protective media to dissolve and stabilize the product.
  • Subsequent acid treatment to form salts for isolation.

Reaction times and temperatures vary depending on the solvent and catalyst:

Solvent/Medium Catalyst Temperature (°C) Decarboxylation Time Notes
Phenol Benzaldehyde 160 10–15 minutes Rapid decarboxylation
Cresylic acid Benzaldehyde 155 ~30 minutes Moderate reaction rate
Cresylic acid None 170–180 2–3 hours Slow without catalyst
Cyclohexanol None 160 4–5 hours Slowest reaction

This method is adaptable for synthesizing various aminophenol derivatives with alkyl substitutions.

Alkylation Using Cesium Carbonate and Alkyl Iodides

For related aminophenol prodrugs, alkylation of the phenolic hydroxyl group or amino group has been performed using cesium carbonate as a base and alkyl iodides as alkylating agents. This method allows:

  • Selective alkylation avoiding multiple side reactions.
  • Preparation of esters and ethers as intermediates for further functionalization.
  • Optimization of reagent stoichiometry and reaction time to maximize yield.

For example, methyl iodide and cesium carbonate were used to synthesize methyl esters, while other alkyl iodides were prepared via Finkelstein reaction (conversion of alkyl chlorides to iodides using sodium iodide in acetone).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Sulfonic acid intermediate route 2-amino-5-methyl-benzenesulfonic acid, KOH, HCl High purity aminophenol, scalable High temperature and pressure needed
Reductive amination / LiAlH4 reduction LiAlH4, acid chlorides, ethyl ether Efficient amination, good yields Sensitive reagents, requires careful handling
Catalytic decarboxylation p-hydroxyphenylglycine, aldehyde/ketone catalyst, phenol/cresylic acid Rapid reaction with catalyst Requires high-boiling solvents
Alkylation with cesium carbonate Cesium carbonate, alkyl iodides Selective alkylation, adaptable Side reactions possible without optimization

Research Findings and Characterization

  • The aminophenol products prepared by these methods are typically characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H NMR, ^13C NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm purity (>95%) and structure.
  • Reaction yields vary depending on the exact substituents and reaction conditions but are generally optimized to achieve high efficiency.
  • Protective groups such as Boc (tert-butyloxycarbonyl) are sometimes used during synthesis to mask amino groups and prevent side reactions, removed later under acidic conditions.
  • Activated carbon treatment is commonly employed to remove impurities and color bodies after reaction completion.

Chemical Reactions Analysis

2.1. Phenol Hydroxyl Group Reactivity

The hydroxyl group can undergo O-alkylation or O-acylation under basic or acidic conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl bromide) in the presence of bases like potassium carbonate (K₂CO₃) could yield ether derivatives .

  • Acetylation : Treatment with acetyl chloride (ClCOCH₃) and pyridine may produce phenyl acetate derivatives .

Reaction TypeReagents/ConditionsProductReference
O-AlkylationR-X (e.g., CH₃Br), K₂CO₃, DMFAlkoxyphenol derivative
O-AcylationClCOCH₃, pyridineAcetophenone derivative

2.2. Amine Reactivity

The primary amine in the 1-aminopropyl group can participate in:

  • Amidation : Reaction with carboxylic acids (e.g., RCOOH) using coupling agents like HBTU .

  • Imine Formation : Condensation with ketones/aldehydes (e.g., formaldehyde) under acidic conditions .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media .

Reaction TypeReagents/ConditionsProductReference
AmidationRCOOH, HBTU, DIPEAAmide derivative
Imine FormationRCHO, HCl, refluxImine derivative
AlkylationCH₃I, K₂CO₃N-Alkylated amine

2.3. Alkyl Substituent Reactivity

The isopropyl and methyl groups are resistant to most reactions but can participate in:

  • Oxidation : Isopropyl groups may oxidize to ketones under strong oxidizing agents (e.g., KMnO₄) .

  • Elimination : Acid-catalyzed dehydration of the isopropyl group could yield alkenes .

Heterocyclic Formation

The combination of amine and hydroxyl groups enables cyclization reactions. For example:

  • Oxazole Synthesis : Reaction with carbonyl compounds (e.g., ketones) and dehydrating agents (e.g., POCl₃) could yield oxazole derivatives .

  • Amide-Based Cyclization : Coupling with carbodiimides (e.g., EDC) followed by cyclization may form lactams .

Reaction TypeReagents/ConditionsProductReference
Oxazole FormationRCOCH₃, POCl₃Oxazole derivative
Lactam FormationEDC, HOBt, DMFLactam derivative

Analytical and Structural Data

Molecular Formula : C₁₁H₁₉NO₂
Molecular Weight : 211.28 g/mol
Key Features :

  • 13C NMR : Aromatic carbons (δ 110–150 ppm), amine carbon (δ 40–50 ppm), alkyl carbons (δ 10–30 ppm) .

  • IR Spectroscopy : Broad O-H stretch (3300–3500 cm⁻¹), N-H stretch (3300–3500 cm⁻¹), C-O stretch (1200–1300 cm⁻¹) .

Scientific Research Applications

4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminopropyl group can interact with receptors and enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include thymol, 4-isopropylphenol, and 4-amino-2-isopropyl-5-methylphenol. Differences in substituent groups critically influence their physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Structural Features
4-(1-Aminopropyl)-5-methyl-2-(propan-2-yl)phenol C${13}$H${21}$NO 207.31 2: isopropyl; 4: 1-aminopropyl; 5: methyl Primary amine for H-bonding; extended alkyl chain
Thymol (5-methyl-2-(propan-2-yl)phenol) C${10}$H${14}$O 150.22 2: isopropyl; 5: methyl Lipophilic; lacks nitrogen
4-Isopropylphenol C$9$H${12}$O 136.19 4: isopropyl Minimal substitution; high volatility
4-Amino-2-isopropyl-5-methylphenol C${10}$H${15}$NO 165.23 2: isopropyl; 4: amino; 5: methyl Primary amine at position 4; shorter chain

Physicochemical Properties

  • Solubility: The 1-aminopropyl group in the target compound enhances water solubility compared to thymol and 4-isopropylphenol, which are highly lipophilic. The amine enables salt formation (e.g., hydrochloride), further improving aqueous solubility .
  • Hydrogen Bonding : The amine and hydroxyl groups allow for extensive intermolecular H-bonding, influencing crystal packing and stability. Thymol, lacking nitrogen, relies on weaker van der Waals interactions .
  • Thermal Stability: Thymol and 4-isopropylphenol exhibit lower boiling points (~230–234°C) due to smaller molecular weights, while the target compound’s larger size and polar groups likely increase thermal stability .

Data Tables

Table 1: Molecular and Functional Comparison

Property 4-(1-Aminopropyl)-5-methyl-2-(propan-2-yl)phenol Thymol 4-Isopropylphenol
Molecular Formula C${13}$H${21}$NO C${10}$H${14}$O C$9$H${12}$O
Molecular Weight 207.31 150.22 136.19
Boiling Point ~300°C (estimated) 232°C 228°C
Key Functional Groups -OH, -NH$_2$ -OH -OH
Primary Use Pharmaceutical intermediates (inferred) Antimicrobial Resins, fragrances

Table 2: Research Highlights

Compound Recent Findings Reference
Thymol Effective against biofilm-forming bacteria at 0.1% concentration
4-Isopropylphenol Used in epoxy resin formulations for enhanced thermal resistance
Phenolic Derivatives Microwave-assisted synthesis reduces reaction time by 70% compared to conventional methods

Biological Activity

4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol, also known as 2-(1-Aminopropyl)-4-(propan-2-YL)phenol, is a phenolic compound with significant potential for various biological applications. Its structure features a phenolic core substituted with an isopropylamino group, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer effects.

The molecular formula of 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol is C₁₅H₁₉N₁O, with a molecular weight of approximately 239.32 g/mol. The presence of a hydroxyl group (-OH) on the benzene ring indicates its classification as a phenolic compound, which is known for various biological activities.

1. Anti-inflammatory Properties

Research indicates that 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol exhibits significant anti-inflammatory activity. It has been shown to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in managing conditions such as arthritis and other inflammatory disorders.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria ranged from 15.62 to 250 μg/mL, indicating its potential as an antibacterial agent .

Microbial Strain Minimum Inhibitory Concentration (μg/mL)
MRSA15.62
E. coli31.25
Pseudomonas aeruginosa62.50

3. Anticancer Potential

Emerging research suggests that 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that this compound interacts effectively with targets such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer progression .

Case Studies

Several case studies have highlighted the biological activities of phenolic compounds similar to 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol:

  • Case Study 1 : A study on the structural analogs of this compound revealed enhanced anti-inflammatory effects when certain substitutions were made on the phenolic ring . This underscores the importance of chemical modifications in enhancing biological activity.
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of phenolic compounds derived from natural sources, demonstrating their effectiveness against multidrug-resistant strains . This suggests that synthetic derivatives like 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol could be developed into potent antimicrobial agents.

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Analysis : Assign proton environments using ¹H/¹³C NMR, focusing on the aminopropyl and isopropyl substituents. Compare chemical shifts with structurally similar compounds like thymol derivatives (5-methyl-2-(propan-2-yl)phenol) to identify substitution patterns .
  • X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol). Use SHELXL for structure refinement, particularly for resolving hydrogen bonding between the phenolic -OH and aminopropyl groups. Validate thermal parameters and occupancy rates to address disorder in flexible side chains .

Q. What synthetic routes are feasible for preparing 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol, and how can reaction efficiency be optimized?

  • Methodology :

  • Friedel-Crafts Alkylation : Introduce the isopropyl group to 5-methylphenol using isopropyl chloride and AlCl₃. Monitor regioselectivity via HPLC to avoid para-substitution byproducts.
  • Reductive Amination : React the resulting ketone intermediate with 1-aminopropane under hydrogenation (Pd/C, H₂). Optimize reaction time and catalyst loading to maximize yield, referencing steric effects observed in diazo-coupling reactions of similar phenolic systems .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol in catalytic systems?

  • Methodology :

  • DFT Calculations : Use Multiwfn to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs). Correlate electron density at the phenolic -OH with its acidity and coordination behavior in metal-catalyzed reactions .
  • Experimental Validation : Perform kinetic studies on Suzuki-Miyaura coupling reactions using Pd catalysts. Compare turnover frequencies (TOFs) with less hindered analogs to quantify steric hindrance from the isopropyl group .

Q. How can conflicting crystallographic data (e.g., disorder in the aminopropyl chain) be resolved during structure refinement?

  • Methodology :

  • Twinned Data Handling : In SHELXL, apply TWIN and BASF commands to model twinning. Use the R1/Rw1 convergence criteria to assess refinement quality.
  • Hydrogen Bond Restraints : Apply distance restraints for O-H···N interactions to stabilize the aminopropyl group’s orientation. Validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .

Q. What strategies are effective for analyzing the compound’s potential bioactivity, such as enzyme inhibition, using computational and experimental approaches?

  • Methodology :

  • Molecular Docking : Screen against xanthine oxidase (PDB: 1N5X) using AutoDock Vina. Prioritize binding poses where the phenolic -OH forms hydrogen bonds with Glu802 or Arg880.
  • In Vitro Assays : Measure IC₅₀ values via UV-Vis spectroscopy, monitoring uric acid formation at 295 nm. Compare inhibition potency with structural analogs to establish structure-activity relationships (SARs) .

Data Contradiction and Validation

Q. How can discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths be addressed for this compound?

  • Methodology :

  • Basis Set Selection : Re-optimize geometry using larger basis sets (e.g., def2-TZVP) and dispersion corrections (D3-BJ) in Gaussian 16. Compare with X-ray data to identify systematic errors (e.g., overestimation of C-N bond lengths).
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) in Multiwfn to evaluate critical points in electron density, resolving ambiguities in covalent vs. non-covalent interactions .

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